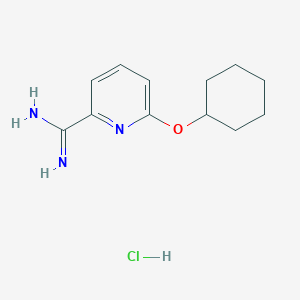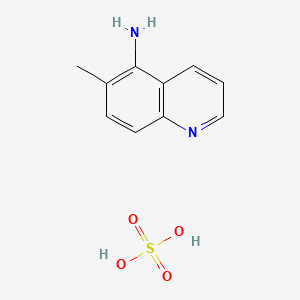
6-(Cyclohexyloxy)picolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclohexyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . It is known for its unique structure, which includes a cyclohexyloxy group attached to a picolinimidamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 6-(Cyclohexyloxy)picolinimidamide hydrochloride typically involves multiple steps, starting with the preparation of the picolinimidamide core. The cyclohexyloxy group is then introduced through a series of reactions. Industrial production methods often involve bulk custom synthesis to ensure high purity and yield .
Analyse Des Réactions Chimiques
6-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6-(Cyclohexyloxy)picolinimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 6-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-(Cyclohexyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-(Cyclohexyloxy)picolinimidamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
6-(Cyclohexyloxy)picolinamide: Has a different functional group, leading to variations in its chemical properties and applications.
6-(Cyclohexyloxy)picolinic acid: Contains a carboxylic acid group, which influences its acidity and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications .
Propriétés
Numéro CAS |
1179361-74-0 |
|---|---|
Formule moléculaire |
C12H18ClN3O |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
6-cyclohexyloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(14)10-7-4-8-11(15-10)16-9-5-2-1-3-6-9;/h4,7-9H,1-3,5-6H2,(H3,13,14);1H |
Clé InChI |
UNXNXXDMMQLAGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC=CC(=N2)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)






![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)






